![molecular formula C19H32N2O3 B15340151 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)
3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31735706 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound has been studied for its potential use in biomedical applications, particularly in cancer treatment, due to its ability to interact with specific molecular targets.
Chemical Reactions Analysis
MFCD31735706 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD31735706 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its ability to interact with specific proteins and enzymes.
Medicine: MFCD31735706 is being investigated for its potential use in cancer treatment, particularly in targeting specific molecular pathways involved in cancer cell proliferation and survival.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD31735706 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. For example, in cancer treatment, MFCD31735706 may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Properties
Molecular Formula |
C19H32N2O3 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[4-(3-hydroxypropyl)-N-methylanilino]propyl]-N-methylcarbamate |
InChI |
InChI=1S/C19H32N2O3/c1-19(2,3)24-18(23)21(5)14-7-13-20(4)17-11-9-16(10-12-17)8-6-15-22/h9-12,22H,6-8,13-15H2,1-5H3 |
InChI Key |
DOBJOGIJUQBUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCN(C)C1=CC=C(C=C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B15340069.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B15340077.png)
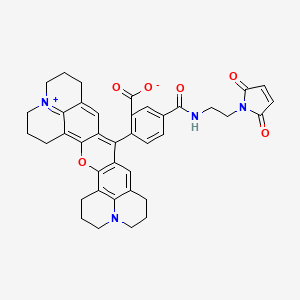
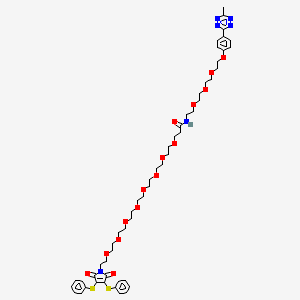
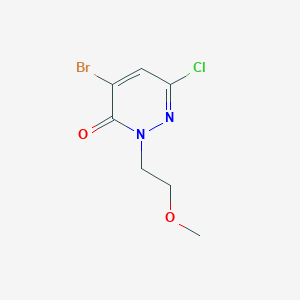
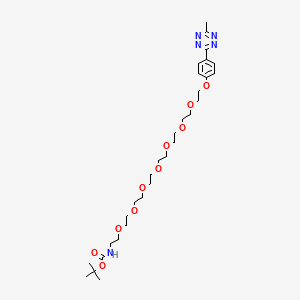
![5',5'-Dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B15340116.png)
![1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B15340124.png)
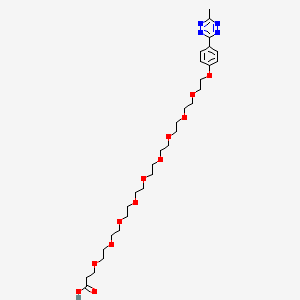
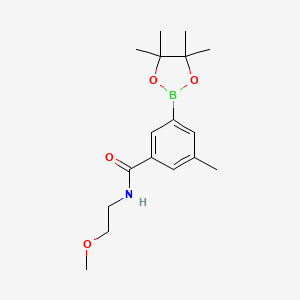
![(3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone](/img/structure/B15340146.png)
![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
